3-chloro-N,N-diethylbenzamide
Description
BenchChem offers high-quality 3-chloro-N,N-diethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N,N-diethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTKSSXSNVYXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348613 | |
| Record name | 3-chloro-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15952-65-5 | |
| Record name | 3-chloro-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-chloro-N,N-diethylbenzamide
Abstract
This comprehensive technical guide provides a detailed exploration of the synthetic pathways to 3-chloro-N,N-diethylbenzamide, a key chemical intermediate. The primary focus is on the robust and widely utilized two-step synthesis commencing from 3-chlorobenzoic acid. This guide elucidates the underlying chemical principles, provides detailed, field-tested protocols, and discusses alternative synthetic strategies. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis, offering both practical instruction and a deeper understanding of the reaction mechanisms and experimental considerations.
Introduction and Significance
3-chloro-N,N-diethylbenzamide (CAS No: 15952-65-5, Molecular Formula: C₁₁H₁₄ClNO, Molecular Weight: 211.69 g/mol ) is a disubstituted benzamide derivative.[1][2] The N,N-diethylbenzamide scaffold is found in a variety of biologically active molecules. The strategic placement of a chlorine atom at the meta-position of the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity and metabolic stability. A thorough understanding of its synthesis is therefore crucial for researchers working on the development of new chemical entities.
This guide will detail the most common and reliable method for its preparation, as well as explore alternative routes, providing a comparative analysis to aid in methodological selection.
Primary Synthesis Pathway: The Acid Chloride Route
The most established and scalable synthesis of 3-chloro-N,N-diethylbenzamide involves a two-step process:
-
Step 1: Formation of 3-chlorobenzoyl chloride from 3-chlorobenzoic acid using a chlorinating agent, typically thionyl chloride (SOCl₂).
-
Step 2: Amidation of 3-chlorobenzoyl chloride with diethylamine to yield the final product.
This pathway is favored for its high yields and the reactivity of the acid chloride intermediate.
Mechanistic Insights
Step 1: Acid Chloride Formation
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and efficient transformation. The mechanism proceeds via a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride on the carbonyl carbon. The intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion.
Step 2: Amidation (Schotten-Baumann Reaction)
The reaction of the highly electrophilic 3-chlorobenzoyl chloride with diethylamine is a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions. Diethylamine acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable amide bond. A base, such as triethylamine or an excess of diethylamine, is typically added to neutralize the hydrogen chloride generated during the reaction, preventing the protonation of the diethylamine nucleophile.[3]
Experimental Workflow: Primary Synthesis
Caption: Workflow for the primary synthesis of 3-chloro-N,N-diethylbenzamide.
Detailed Experimental Protocol
Step 1: Synthesis of 3-chlorobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂), add 3-chlorobenzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise at room temperature. A small amount of dimethylformamide (DMF) can be added as a catalyst.
-
Slowly heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-chlorobenzoyl chloride is typically a pale yellow to colorless liquid and can be used in the next step without further purification.
Step 2: Synthesis of 3-chloro-N,N-diethylbenzamide
-
Dissolve the crude 3-chlorobenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
In a separate flask, prepare a solution of diethylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Add the diethylamine/triethylamine solution dropwise to the cooled solution of 3-chlorobenzoyl chloride with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours.[3]
-
Work-up: a. Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate. b. Wash the filtrate sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. The crude product, typically an oil, can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Alternative Synthesis Pathways
While the acid chloride route is highly effective, direct amidation of the carboxylic acid using coupling reagents offers a milder, one-pot alternative, avoiding the need to handle the lachrymatory and moisture-sensitive acid chloride.
Carbodiimide-Mediated Coupling
Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide bond formation. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. To suppress side reactions and increase efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. A patent for a similar synthesis describes the use of N,N'-diisopropyl carbodiimide (DIC) in conjunction with HOBt.[4]
Other Modern Coupling Reagents
A variety of other coupling reagents have been developed, each with specific advantages.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and low rates of racemization, HATU is particularly effective for coupling sterically hindered substrates.[5][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective coupling reagent, though generally considered slightly less reactive than HATU.[6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers high efficiency, good solubility, and is considered safer than HOBt/HOAt-based reagents as it does not contain potentially explosive benzotriazole derivatives.[7][8]
The general workflow for these coupling reactions is illustrated below.
Caption: General workflow for direct amidation using coupling reagents.
Comparison of Synthesis Pathways
| Parameter | Acid Chloride Route | Direct Coupling Route |
| Number of Steps | Two | One-pot |
| Reagents | Thionyl chloride, base | Coupling reagent, base, optional additive |
| Reaction Conditions | Harsher (reflux in SOCl₂) | Milder (often room temperature) |
| Intermediates | Isolation of acyl chloride (optional) | In situ activation |
| Byproducts | SO₂, HCl, salt | Urea derivative (for carbodiimides), other water-soluble compounds |
| Advantages | High yield, cost-effective for large scale | Milder conditions, good for sensitive substrates, simpler work-up |
| Disadvantages | Use of hazardous reagents (SOCl₂), generation of corrosive gases | Higher cost of coupling reagents, potential for racemization with chiral substrates |
| Typical Yield | High (often >90%) | Good to High (70-95%)[4][9] |
Product Characterization
The identity and purity of the synthesized 3-chloro-N,N-diethylbenzamide should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the 7.2-7.5 ppm range) and two sets of signals for the ethyl groups (a quartet around 3.2-3.5 ppm and a triplet around 1.1-1.3 ppm). Due to hindered rotation around the amide C-N bond, the two ethyl groups may be diastereotopic, leading to more complex splitting patterns or separate signals for each group.[10] |
| ¹³C NMR | A signal for the carbonyl carbon (around 170 ppm), signals for the aromatic carbons (in the 125-140 ppm range), and signals for the ethyl carbons (around 40-43 ppm and 12-14 ppm).[8] |
| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1660 cm⁻¹. C-H stretching bands for the aromatic and aliphatic groups, and a C-Cl stretching band.[11] |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (211.69). Characteristic fragmentation patterns for benzamides often include cleavage of the C-N bond and loss of the diethylamino group.[12] |
Safety and Handling
All synthesis procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
| Chemical | Key Hazards | Handling Precautions |
| 3-Chlorobenzoic Acid | Skin and eye irritant.[13] | Avoid inhalation of dust. Prevent contact with skin and eyes. |
| Thionyl Chloride | Corrosive, causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (SO₂ and HCl). | Handle in a fume hood with extreme caution. Keep away from water and moisture. Use a gas trap. |
| Diethylamine | Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled. | Keep away from heat and ignition sources. Handle in a well-ventilated area. |
| Triethylamine | Flammable liquid and vapor. Corrosive. Toxic if inhaled. | Handle in a well-ventilated area. Keep away from heat and ignition sources. |
| Coupling Reagents (e.g., EDC, HATU) | Can be skin and eye irritants. Some (like HOBt and its derivatives) can be explosive under certain conditions. | Consult the specific Safety Data Sheet (SDS) for each reagent. Avoid dust inhalation. |
| 3-chloro-N,N-diethylbenzamide | Potential skin, eye, and respiratory irritant.[14] | Avoid contact with skin and eyes. Avoid inhalation. |
Conclusion
The synthesis of 3-chloro-N,N-diethylbenzamide is most reliably achieved through the two-step acid chloride pathway, which is well-suited for large-scale production. For smaller-scale syntheses or with substrates sensitive to harsh conditions, direct amidation using modern coupling reagents provides a versatile and efficient one-pot alternative. The choice of synthetic route will depend on factors such as scale, cost, available equipment, and the specific requirements of the research. Careful adherence to safety protocols is paramount when handling the hazardous reagents involved in these syntheses. The analytical data provided in this guide will serve as a benchmark for the successful synthesis and characterization of the target compound.
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PrepChem.com. Synthesis of N,N-Diethylbenzamide. [Link]
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ResearchGate. Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-chloro-N,N-diethylbenzamide
This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-chloro-N,N-diethylbenzamide, focusing on its solubility and stability. The information and protocols detailed herein are intended for researchers, scientists, and drug development professionals to support formulation development, analytical method validation, and overall chemical understanding of this compound.
Introduction
3-chloro-N,N-diethylbenzamide is a substituted benzamide with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility and stability is paramount for its effective use, from early-stage discovery through to formulation and manufacturing. This document outlines the fundamental physicochemical characteristics of 3-chloro-N,N-diethylbenzamide and provides detailed, field-proven methodologies for its comprehensive solubility and stability assessment. The protocols described are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Properties of 3-chloro-N,N-diethylbenzamide
A foundational understanding of the molecule's intrinsic properties is crucial before embarking on experimental studies. Key identifiers and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-chloro-N,N-diethylbenzamide | PubChem[1] |
| CAS Number | 15952-65-5 | Biosynth[2], PubChem[1] |
| Molecular Formula | C₁₁H₁₄ClNO | Biosynth[2], PubChem[1] |
| Molecular Weight | 211.69 g/mol | Biosynth[2], PubChem[1] |
| Structure | CCN(CC)C(=O)C1=CC(=CC=C1)Cl | Biosynth[2], PubChem[1] |
Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Due to the lack of specific public data on the solubility of 3-chloro-N,N-diethylbenzamide, a systematic experimental approach is necessary. A related compound, N,N-diethylbenzamide, is noted to be immiscible in water, suggesting that 3-chloro-N,N-diethylbenzamide may also exhibit poor aqueous solubility.[3]
Rationale for Solvent Selection
The choice of solvents for solubility determination should be guided by their potential application in synthesis, purification, formulation, and analytical testing. A range of solvents with varying polarities should be assessed.
Experimental Protocol: Equilibrium Solubility Determination
This protocol details the shake-flask method, a gold-standard technique for determining equilibrium solubility.
3.2.1 Materials and Equipment
-
3-chloro-N,N-diethylbenzamide (purity >99%)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
3.2.2 Step-by-Step Methodology
-
Add an excess amount of 3-chloro-N,N-diethylbenzamide to a scintillation vial. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 3-chloro-N,N-diethylbenzamide in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Data Presentation
The solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | To be determined |
| PBS (pH 7.4) | 37 | To be determined |
| 0.1 N HCl | 25 | To be determined |
| 0.1 N NaOH | 25 | To be determined |
| Ethanol | 25 | To be determined |
| Methanol | 25 | To be determined |
| Acetonitrile | 25 | To be determined |
| Dichloromethane | 25 | To be determined |
| DMSO | 25 | To be determined |
Stability Assessment and Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4][5][6] These studies expose the drug substance to conditions more severe than accelerated stability testing.[4]
Causality Behind Experimental Choices
The stress conditions outlined below are selected based on regulatory guidance and are designed to simulate the potential environmental stresses a compound might encounter during its lifecycle.[6]
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Forced Degradation Experimental Workflow
Detailed Protocols for Stress Conditions
The goal is to achieve 5-20% degradation of the active substance to ensure that the stability-indicating method can detect and resolve the degradation products.
4.3.1 Hydrolytic Stability (Acid and Base)
-
Prepare a solution of 3-chloro-N,N-diethylbenzamide in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
For acid hydrolysis, mix the drug solution with an equal volume of 0.2 N HCl to achieve a final HCl concentration of 0.1 N.
-
For base hydrolysis, mix the drug solution with an equal volume of 0.2 N NaOH to achieve a final NaOH concentration of 0.1 N.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by HPLC to determine the extent of degradation.
4.3.2 Oxidative Stability
-
Prepare a solution of 3-chloro-N,N-diethylbenzamide.
-
Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at various time points and analyze by HPLC.
4.3.3 Thermal Stability
-
Expose the solid drug substance to dry heat (e.g., 80 °C) in a stability chamber.
-
Prepare a solution of the drug and expose it to the same temperature.
-
Analyze samples at various time points.
4.3.4 Photostability
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light with aluminum foil.
-
Analyze the exposed and control samples by HPLC.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the most common technique.[7]
4.4.1 Method Development Strategy
-
Column Selection: A C18 reversed-phase column is a good starting point for a molecule of this nature.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve the parent compound from its degradation products.
-
Detection: A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry is invaluable for identifying the mass of the degradation products, which aids in structure elucidation.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
The following diagram illustrates the logical flow for developing a stability-indicating HPLC method.
Caption: Stability-Indicating HPLC Method Development
Conclusion
This guide provides a robust framework for the systematic evaluation of the solubility and stability of 3-chloro-N,N-diethylbenzamide. While publicly available data is scarce, the detailed protocols herein offer a clear path for generating the necessary data to support drug development activities. Adherence to these methodologies will ensure the production of high-quality, reliable data, facilitating informed decisions in formulation, analytical development, and regulatory submissions.
References
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PubChem. N,N-Diethylbenzamide. National Center for Biotechnology Information. [Link]
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PubChem. 3-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. [Link]
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Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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An In-depth Technical Guide to 3-chloro-N,N-diethylbenzamide for Researchers and Drug Development Professionals
Introduction: Positioning 3-chloro-N,N-diethylbenzamide in Modern Chemistry
3-chloro-N,N-diethylbenzamide is a substituted aromatic amide that serves as a valuable chemical intermediate in various synthetic applications. Its structure, featuring a chlorinated phenyl ring coupled with a diethylamide group, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the chlorine atom at the meta-position of the benzene ring influences the molecule's electronic properties and provides a potential site for further functionalization through cross-coupling reactions. The diethylamide moiety imparts specific solubility characteristics and can play a role in the biological activity of derivative compounds. For researchers in medicinal chemistry and drug development, understanding the procurement, synthesis, and application of such intermediates is crucial for the efficient discovery of new therapeutic agents. This guide provides an in-depth technical overview of 3-chloro-N,N-diethylbenzamide, from its commercial availability to its synthetic applications.
Commercial Availability and Procurement
For researchers and drug development professionals, sourcing high-purity starting materials is a critical first step. 3-chloro-N,N-diethylbenzamide is available from several commercial suppliers, typically synthesized on demand for research and development purposes. When procuring this chemical, it is essential to consider purity, available quantities, and lead times. Below is a comparative table of commercial suppliers.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Biosynth | QAA95265 | 15952-65-5 | C₁₁H₁₄ClNO | 211.69 | Not specified | Available for pharmaceutical testing as a reference standard.[1] |
| Manchester Organics | E55941 | 15952-65-5 | C₁₁H₁₄ClNO | 211.688 | Not specified | Lead time of 4-6 weeks. |
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties dictate its behavior in different solvents, its reactivity, and its potential for analytical characterization.
| Property | Value | Source |
| IUPAC Name | 3-chloro-N,N-diethylbenzamide | PubChem[2] |
| CAS Number | 15952-65-5 | PubChem[2] |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem[2] |
| Molecular Weight | 211.69 g/mol | PubChem[2] |
| Canonical SMILES | CCN(CC)C(=O)C1=CC(=CC=C1)Cl | PubChem[2] |
| InChI Key | ZWTKSSXSNVYXII-UHFFFAOYSA-N | PubChem[2] |
| Appearance | Not specified (likely a solid or oil at room temperature) | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. Slightly soluble in water. |
Synthesis and Manufacturing
The most common and direct method for the synthesis of 3-chloro-N,N-diethylbenzamide is the acylation of diethylamine with 3-chlorobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction where the nucleophilic diethylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. The released HCl is typically neutralized by using an excess of the amine or by adding a non-nucleophilic base such as triethylamine or pyridine.
Alternatively, a one-pot synthesis method can be employed, starting from 3-chlorobenzoic acid. This approach avoids the isolation of the often-lachrymatory acid chloride. A patent for a similar process describes the reaction of a carboxylic acid with a carbamoyl chloride in the presence of a tertiary organic base.[1]
Below is a general workflow for the synthesis of 3-chloro-N,N-diethylbenzamide.
Caption: General synthetic workflow for 3-chloro-N,N-diethylbenzamide.
Representative Experimental Protocol: Synthesis of 3-chloro-N,N-diethylbenzamide
This protocol is adapted from a general procedure for the synthesis of N,N-disubstituted carboxamides.[1]
Materials:
-
3-chlorobenzoic acid
-
N,N-diethylcarbamoyl chloride
-
Triethylamine
-
Deionized water
-
Anhydrous organic solvent (e.g., dichloromethane or toluene)
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Condenser
-
Calcium chloride guard tube
-
Separatory funnel
Procedure:
-
To a two-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a calcium chloride guard tube, and a pressure-equalizing dropping funnel, add 1 mole equivalent of 3-chlorobenzoic acid and 1 mole equivalent of N,N-diethylcarbamoyl chloride.
-
Slowly add 1.2 mole equivalents of triethylamine to the stirred mixture through the dropping funnel at room temperature.
-
Stir the resulting mixture for 20-60 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 3-chloro-N,N-diethylbenzamide.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Applications in Research and Drug Development
Substituted benzamides are a well-established class of compounds with a wide range of biological activities, and they are integral components of many approved drugs.[1] While specific, publicly documented applications of 3-chloro-N,N-diethylbenzamide as a direct precursor to a marketed pharmaceutical are limited, its utility lies in its role as a versatile intermediate for the synthesis of novel compounds for biological screening.
The chloro-substituent on the phenyl ring can be leveraged for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Additionally, many biologically active compounds are N-substituted benzamides. For instance, 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the synthesis of the insecticide chlorantraniliprole.[3] This highlights the importance of the substituted benzamide scaffold in the development of biologically active molecules.
The general workflow for utilizing 3-chloro-N,N-diethylbenzamide in the synthesis of more complex derivatives is illustrated below.
Caption: Application of 3-chloro-N,N-diethylbenzamide as a synthetic intermediate.
Analytical Characterization
The identity and purity of synthesized 3-chloro-N,N-diethylbenzamide can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the aromatic protons, the ethyl groups of the diethylamide, and the carbon atoms.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the C=O stretch of the amide and the C-Cl stretch.
-
Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the compound.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors or dust.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
3-chloro-N,N-diethylbenzamide is a valuable, commercially available chemical intermediate for researchers and professionals in drug development and organic synthesis. Its straightforward synthesis and the reactivity of its chloro-substituent make it a useful building block for creating diverse and complex molecules for biological evaluation. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.
References
- Process for preparation of n,n-di substituted carboxamides. (2015). Google Patents.
-
3-chloro-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Google Patents.
-
3-chloro-N,N-diethylbenzamide. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 2. 3-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 639085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
Methodological & Application
Purification of Crude 3-chloro-N,N-diethylbenzamide: Application Notes and Protocols
Introduction
3-chloro-N,N-diethylbenzamide is a substituted aromatic amide with potential applications in pharmaceutical and agrochemical research. As with any synthetically derived compound intended for biological screening or further chemical modification, achieving a high degree of purity is paramount. The presence of unreacted starting materials, byproducts, or residual solvents can lead to erroneous experimental results, interfere with downstream applications, and complicate regulatory approval processes. This document provides a comprehensive guide to the purification of crude 3-chloro-N,N-diethylbenzamide, detailing field-proven protocols for liquid-liquid extraction, column chromatography, and recrystallization. The methodologies are designed to be robust and adaptable, enabling researchers to obtain a final product of high purity, suitable for the most demanding applications.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. 3-chloro-N,N-diethylbenzamide is commonly synthesized via the Schotten-Baumann reaction, which involves the acylation of diethylamine with 3-chlorobenzoyl chloride in the presence of a base.[1][2]
Based on this synthetic route, the primary impurities in the crude product are likely to be:
-
Unreacted 3-chlorobenzoyl chloride: A reactive acyl halide that can persist if the reaction does not go to completion.
-
Unreacted Diethylamine: A volatile and basic amine that is often used in excess to drive the reaction.
-
3-chlorobenzoic acid: Formed from the hydrolysis of 3-chlorobenzoyl chloride by moisture present in the reaction or during workup.[3]
-
Diethylamine hydrochloride: A salt formed from the reaction of diethylamine with the hydrochloric acid byproduct of the main reaction.
A logical workflow for the purification of 3-chloro-N,N-diethylbenzamide is therefore essential to systematically remove these impurities.
Caption: A typical purification workflow for crude 3-chloro-N,N-diethylbenzamide.
Part 1: Initial Purification via Liquid-Liquid Extraction
Liquid-liquid extraction is a powerful first-pass purification technique that leverages the differential solubility of the target compound and impurities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. By manipulating the pH of the aqueous phase, acidic and basic impurities can be selectively ionized and drawn into the aqueous layer, leaving the neutral 3-chloro-N,N-diethylbenzamide in the organic phase.
Protocol 1: Aqueous Workup for Impurity Removal
This protocol is designed to remove acidic (3-chlorobenzoic acid) and basic (diethylamine) impurities from the crude reaction mixture.
Materials:
-
Crude 3-chloro-N,N-diethylbenzamide in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
1 M Hydrochloric acid (HCl) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Ensure the crude product is fully dissolved in a suitable water-immiscible organic solvent. If the reaction was performed in a water-miscible solvent, it must first be removed and the residue redissolved.
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. Drain the lower aqueous layer. This step protonates residual diethylamine to the water-soluble diethylammonium chloride, which is removed in the aqueous phase.
-
Base Wash: To the organic layer remaining in the separatory funnel, add an equal volume of 1 M NaOH solution. Shake vigorously for 1-2 minutes, venting as necessary. Allow the layers to separate and drain the lower aqueous layer. This step deprotonates any 3-chlorobenzoic acid to the water-soluble sodium 3-chlorobenzoate.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and remove residual water from the organic phase.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for at least 15 minutes to allow the drying agent to absorb any remaining water.
-
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to yield the crude, partially purified 3-chloro-N,N-diethylbenzamide.
Part 2: Chromatographic Purification
For the removal of closely related neutral impurities and any remaining starting materials, column chromatography is the method of choice. Normal-phase chromatography using silica gel is a standard and effective technique for compounds of moderate polarity like 3-chloro-N,N-diethylbenzamide.
Protocol 2: Flash Column Chromatography
Materials:
-
Partially purified 3-chloro-N,N-diethylbenzamide
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Compressed air or nitrogen source (for flash chromatography)
-
Fraction collector or test tubes
Procedure:
-
Solvent System Selection: The key to a successful separation is choosing an appropriate mobile phase. This is typically done using TLC.
-
Dissolve a small amount of the crude product in a few drops of a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. A common mobile phase for similar compounds is 10% ethyl acetate in hexanes.[4]
-
The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3-0.4.
-
| Solvent System (v/v) | Anticipated Rf of 3-chloro-N,N-diethylbenzamide | Notes |
| 10% Ethyl Acetate / 90% Hexanes | ~0.4 | A good starting point for many aromatic amides. |
| 20% Ethyl Acetate / 80% Hexanes | ~0.6 | Increase polarity if the compound is not moving. |
| 5% Methanol / 95% Dichloromethane | Varies | A more polar system for more polar impurities. |
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 3-chloro-N,N-diethylbenzamide in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., DCM).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase, applying gentle pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or a fraction collector.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 3-chloro-N,N-diethylbenzamide.
-
Caption: A schematic of a flash column chromatography setup.
Part 3: Final Purification by Recrystallization
Recrystallization is an excellent final polishing step to obtain highly pure crystalline material. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Protocol 3: Recrystallization
Materials:
-
Purified 3-chloro-N,N-diethylbenzamide
-
Various solvents for testing (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes, water)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening:
-
Place a small amount of the compound in several test tubes.
-
Add a small amount of a different solvent to each tube.
-
A suitable recrystallization solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[5] Common solvent systems for amides include ethanol/water or hexanes/ethyl acetate.[6]
-
-
Dissolution:
-
Place the 3-chloro-N,N-diethylbenzamide in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven to remove all residual solvent.
-
Conclusion
The purification of crude 3-chloro-N,N-diethylbenzamide is a multi-step process that, when executed systematically, yields a product of high purity. The combination of an initial aqueous workup to remove acidic and basic impurities, followed by column chromatography to separate neutral byproducts, and a final recrystallization step provides a robust and reliable purification strategy. The specific conditions for chromatography and recrystallization may require some optimization depending on the exact impurity profile of the crude material. However, the principles and protocols outlined in this guide provide a strong foundation for researchers and drug development professionals to obtain high-quality 3-chloro-N,N-diethylbenzamide for their scientific endeavors.
References
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
- Figueroa, R. (n.d.). The microscale synthesis and purification of N, N-diethyl-m-toluamide (Deet): An experiment for a project-oriented organic chemistry course.
- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
-
Testbook. (2023, August 23). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
- Nguyen, T. L. H., et al. (2022). An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid. Revista Cubana de Medicina Militar, 51(4), e02202154.
- Google Patents. (n.d.). CN101774908A - Method for producing m-chlorobenzoyl chloride.
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
Sources
Application Notes and Protocols for Preparing Stock Solutions of 3-Chloro-N,N-diethylbenzamide for In Vitro Assays
Introduction
3-Chloro-N,N-diethylbenzamide is a synthetic compound with potential applications in various fields of biological research and drug discovery. The accuracy and reproducibility of in vitro assays heavily rely on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing stock solutions of 3-chloro-N,N-diethylbenzamide, ensuring the integrity of experimental results.
The causality behind the meticulous steps outlined in this protocol is to mitigate common sources of error such as inaccurate concentration, compound precipitation, degradation, and solvent-induced cytotoxicity. By following these guidelines, researchers can establish a self-validating system for their stock solution preparation, leading to more reliable and interpretable data from their in vitro studies.
Physicochemical Properties of 3-Chloro-N,N-diethylbenzamide
A thorough understanding of the compound's properties is fundamental to developing a robust protocol for stock solution preparation.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| CAS Number | 15952-65-5 | [1] |
| Appearance | Solid (form may vary) | General Chemical Information |
| Solubility | Specific experimental data not readily available. Generally, similar compounds are soluble in organic solvents like DMSO and ethanol. A preliminary solubility test is recommended. | Inferred from general chemical knowledge |
PART 1: Preparation of a High-Concentration Primary Stock Solution
The initial step involves creating a concentrated primary stock solution, typically in a non-aqueous solvent, from which working solutions will be prepared. Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its broad dissolving power and compatibility with many cell-based assays at low final concentrations.[2][3]
Workflow for Primary Stock Solution Preparation
Caption: Workflow for preparing a primary stock solution of 3-chloro-N,N-diethylbenzamide.
Protocol for a 10 mM Primary Stock Solution in DMSO
Materials and Equipment:
-
3-chloro-N,N-diethylbenzamide (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps[4]
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator water bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Determine the Required Mass:
-
The formula to calculate the mass of the compound needed is: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
To prepare 1 mL of a 10 mM stock solution:
-
Molarity = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 211.69 g/mol
-
Mass (mg) = 0.010 mol/L * 0.001 L * 211.69 g/mol * 1000 mg/g = 2.1169 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 2.12 mg of 3-chloro-N,N-diethylbenzamide into the tube. Record the exact weight.
-
-
Solubilization:
-
Add a small volume of sterile DMSO (e.g., 800 µL) to the tube containing the compound.
-
Vortex the tube until the solid is completely dissolved.[3] Visually inspect the solution against a light source to ensure there are no suspended particles.
-
If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.[3] Gentle warming to 37°C may also aid dissolution, but be cautious of potential compound degradation.[3]
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved, add sterile DMSO to reach the final calculated volume of 1 mL.
-
Vortex briefly to ensure homogeneity.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly sealed tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term stability. It is recommended to store in a desiccated environment.
-
PART 2: Preparation of Intermediate and Final Working Solutions
For in vitro assays, the high-concentration primary stock is diluted to final working concentrations in the appropriate cell culture medium or assay buffer. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with many cell lines tolerating up to 1%.[5] However, sensitive and primary cells may require even lower concentrations (e.g., <0.1%).[5]
Workflow for Serial Dilutions
Caption: Serial dilution workflow for preparing working solutions from a primary stock.
Protocol for Serial Dilutions
Procedure:
-
Thawing the Primary Stock:
-
Thaw one aliquot of the 10 mM primary stock solution at room temperature.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
-
Preparing the Highest Concentration Working Solution:
-
To prepare a 100 µM working solution from a 10 mM stock, a 1:100 dilution is required.
-
For example, to make 1 mL of 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium or assay buffer.
-
Vortex gently to mix. This will result in a final DMSO concentration of 1%. Adjust the initial dilution if a lower DMSO concentration is required.
-
-
Performing Serial Dilutions:
-
To create a series of lower concentrations (e.g., 10 µM, 1 µM, 0.1 µM), perform serial 1:10 dilutions.
-
For a 10 µM solution, take 100 µL of the 100 µM working solution and add it to 900 µL of fresh medium/buffer.
-
Repeat this process for each subsequent dilution, always using the previously diluted solution as the source.
-
Best Practices and Troubleshooting
-
Solubility Issues: If the compound precipitates upon dilution in aqueous media, consider preparing an intermediate dilution in a co-solvent or using a stepwise dilution method.[6]
-
Solvent Toxicity: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of the test compound.[6]
-
Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.
-
Stability: Prepare fresh working solutions for each experiment from a frozen stock aliquot to ensure compound stability and activity. Avoid storing diluted solutions in aqueous media for extended periods.
Safety Precautions
-
Handling: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8]
-
Ingestion: Do not ingest. If swallowed, seek medical attention.[9]
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
References
-
PubChem. (n.d.). N,N-Diethylbenzamide. Retrieved from [Link]
-
Alfa Aesar. (n.d.). Safety Data Sheet: N,N-Diethylbenzamide. Retrieved from [Link]
-
ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. Retrieved from [Link]
-
Ketzbook. (2017, February 2). Molarity Made Easy: How to Calculate Molarity and Make Solutions [Video]. YouTube. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-N,N-diethylbenzamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, October 20). 6.1: Calculating Molarity. Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
ScienceGeek.net. (n.d.). Molarity and Solution Units of Concentration. Retrieved from [Link]
-
ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. Retrieved from [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
-
Louie, R. (2016, November 19). Molarity - Preparations from Stock Solutions [Video]. YouTube. Retrieved from [Link]
- [No Author]. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [PDF]. Retrieved from a document related to laboratory procedures for making stock solutions.
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- 1. 3-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 639085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. enfanos.com [enfanos.com]
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- 6. medchemexpress.cn [medchemexpress.cn]
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The Synthetic Versatility of 3-chloro-N,N-diethylbenzamide: A Guide for the Research Scientist
This document provides a detailed exploration of the synthetic utility of 3-chloro-N,N-diethylbenzamide, a versatile building block for organic synthesis. While extensive literature on this specific molecule is not widespread, its true potential can be understood through the well-established reactivity of its constituent functional groups: a powerful directed metalation group and a reactive aryl chloride. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, complete with theoretical frameworks, mechanistic insights, and detailed protocols for its strategic deployment in the synthesis of complex molecules.
Introduction: A Molecule of Untapped Potential
3-chloro-N,N-diethylbenzamide combines two key features that make it a valuable tool for the synthetic chemist. The N,N-diethylbenzamide moiety is a potent directed ortho-metalation (DoM) group, allowing for the selective functionalization of the aromatic ring at the positions adjacent to the amide. Simultaneously, the chlorine atom at the 3-position serves as a handle for a variety of transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This duality opens up a wide array of possibilities for the synthesis of polysubstituted aromatic compounds, which are key scaffolds in many pharmaceutical and agrochemical agents.
Core Synthetic Applications
The strategic application of 3-chloro-N,N-diethylbenzamide can be broadly categorized into two main areas: functionalization via directed ortho-metalation and substitution at the C-Cl bond.
Directed ortho-Metalation (DoM): Precision Engineering of the Aromatic Core
The N,N-diethylbenzamide group is a powerful directing group in ortho-lithiation reactions. The lone pairs on the oxygen and nitrogen atoms of the amide can chelate to an organolithium base, directing deprotonation to a specific ortho position. In the case of 3-chloro-N,N-diethylbenzamide, two ortho positions are available for deprotonation: C2 and C6. The regioselectivity of this process is influenced by both steric and electronic factors.
Mechanistic Considerations:
The lithiation is expected to occur preferentially at the C2 position due to the inductive electron-withdrawing effect of the chlorine atom at C3, which increases the acidity of the C2 proton. The bulky diethylamino group may also sterically hinder approach to the C6 position to some extent.
Experimental Protocol: Directed ortho-Metalation of 3-chloro-N,N-diethylbenzamide
This protocol describes a general procedure for the ortho-lithiation of 3-chloro-N,N-diethylbenzamide and subsequent quenching with an electrophile.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-chloro-N,N-diethylbenzamide | C₁₁H₁₄ClNO | 211.69 | 1.0 | 212 mg |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 10 mL |
| sec-Butyllithium (1.4 M in cyclohexane) | C₄H₉Li | 64.06 | 1.1 | 0.79 mL |
| Electrophile | - | - | 1.2 | Varies |
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 3-chloro-N,N-diethylbenzamide (212 mg, 1.0 mmol).
-
Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (0.79 mL, 1.1 mmol) dropwise to the stirred solution. The solution may change color upon addition of the base.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add the desired electrophile (1.2 mmol) to the reaction mixture. The electrophile should be added neat if it is a liquid, or as a solution in anhydrous THF if it is a solid.
-
Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous to prevent quenching of the base and the aryllithium intermediate.
-
Inert Atmosphere: Organolithium reagents are also sensitive to oxygen. The reaction must be carried out under an inert atmosphere of argon or nitrogen.
-
Low Temperature (-78 °C): The aryllithium intermediate is highly reactive and can be unstable at higher temperatures. Maintaining a low temperature throughout the reaction is crucial to prevent side reactions and decomposition.
-
sec-Butyllithium: sec-Butyllithium is a strong, non-nucleophilic base that is commonly used for the lithiation of aromatic compounds. n-Butyllithium can also be used, but sec-butyllithium is often more effective for less acidic protons.
DOT Diagram: Directed ortho-Metalation Workflow
Caption: Workflow for Directed ortho-Metalation.
Cross-Coupling Reactions: Building Molecular Complexity at the 3-Position
The chlorine atom at the 3-position of 3-chloro-N,N-diethylbenzamide provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted benzamides.
a) Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction can be used to introduce a wide variety of aryl, heteroaryl, or vinyl groups at the 3-position of the benzamide.
General Protocol: Suzuki-Miyaura Coupling
| Reagent/Solvent | Role |
| 3-chloro-N,N-diethylbenzamide | Aryl halide |
| Arylboronic acid | Coupling partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium catalyst |
| K₂CO₃ or Cs₂CO₃ | Base |
| Toluene/Water or Dioxane/Water | Solvent |
Procedure Outline:
-
Combine 3-chloro-N,N-diethylbenzamide, the arylboronic acid, palladium catalyst, and base in a reaction vessel.
-
Add the solvent system and degas the mixture.
-
Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by chromatography.
b) Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This is a valuable method for synthesizing N-aryl compounds.
General Protocol: Buchwald-Hartwig Amination
| Reagent/Solvent | Role |
| 3-chloro-N,N-diethylbenzamide | Aryl halide |
| Amine | Nucleophile |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium precatalyst |
| XPhos, SPhos, or BINAP | Ligand |
| NaOt-Bu or K₃PO₄ | Base |
| Toluene or Dioxane | Solvent |
Procedure Outline:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base.
-
Add the solvent, 3-chloro-N,N-diethylbenzamide, and the amine.
-
Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed.
-
After cooling, the reaction is worked up and the product is purified.
c) Sonogashira Coupling:
The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction introduces an alkyne functionality, which can be further elaborated.
General Protocol: Sonogashira Coupling
| Reagent/Solvent | Role |
| 3-chloro-N,N-diethylbenzamide | Aryl halide |
| Terminal alkyne | Coupling partner |
| PdCl₂(PPh₃)₂ | Palladium catalyst |
| CuI | Co-catalyst |
| Triethylamine or Diisopropylamine | Base/Solvent |
Procedure Outline:
-
Dissolve 3-chloro-N,N-diethylbenzamide, the palladium catalyst, and copper(I) iodide in the amine solvent.
-
Add the terminal alkyne and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and purify the product.
DOT Diagram: Cross-Coupling Reaction Pathways
Caption: Cross-Coupling Pathways.
Nucleophilic Aromatic Substitution (SNAr)
While less reactive than aryl halides bearing strong electron-withdrawing groups in the ortho or para positions, the chlorine atom of 3-chloro-N,N-diethylbenzamide can undergo nucleophilic aromatic substitution under certain conditions. The N,N-diethylbenzamide group is moderately electron-withdrawing, providing some activation to the ring.
Mechanistic Considerations:
The SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. For 3-chloro-N,N-diethylbenzamide, the negative charge in the intermediate cannot be delocalized onto the amide group through resonance, making this reaction less favorable than in cases with ortho or para activating groups.
Reaction Conditions:
To achieve SNAr, forcing conditions are typically required, such as high temperatures, strong nucleophiles, and polar aprotic solvents (e.g., DMSO, DMF).
Potential Nucleophiles:
-
Alkoxides (e.g., sodium methoxide)
-
Thiolates (e.g., sodium thiophenoxide)
-
Amines (under high temperature and pressure)
Synthesis of 3-chloro-N,N-diethylbenzamide
For researchers who wish to synthesize this starting material, a standard and reliable method is the acylation of diethylamine with 3-chlorobenzoyl chloride.
Experimental Protocol: Synthesis of 3-chloro-N,N-diethylbenzamide
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 10.0 | 1.75 g |
| Diethylamine | C₄H₁₁N | 73.14 | 12.0 | 1.25 mL |
| Triethylamine | C₆H₁₅N | 101.19 | 12.0 | 1.67 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 30 mL |
Procedure:
-
In a round-bottom flask, dissolve diethylamine (1.25 mL, 12.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in dichloromethane (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chlorobenzoyl chloride (1.75 g, 10.0 mmol) in DCM (10 mL) to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the acid chloride.
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by vacuum distillation or column chromatography.
Conclusion
3-chloro-N,N-diethylbenzamide is a valuable and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of transformations, making it a powerful tool for the construction of complex, polysubstituted aromatic molecules. By understanding the principles of directed ortho-metalation and transition-metal-catalyzed cross-coupling reactions, researchers can unlock the full synthetic potential of this readily accessible compound. The protocols and mechanistic insights provided in this guide serve as a foundation for the development of novel synthetic strategies in pharmaceutical and materials science research.
References
-
Snieckus, V. Directed ortho metalation. Toluene- and ethylbenzene-derived carbanions. Site-selective syntheses of polysubstituted aromatics. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]
large-scale synthesis of 3-chloro-N,N-diethylbenzamide
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It is crucial to handle all chemical syntheses with the utmost care, adhering to established safety protocols and regulations. The synthesis of any chemical compound should only be carried out by trained professionals in a properly equipped laboratory setting.
-
The Occupational Safety and Health Administration (OSHA): [Link]
-
The Environmental Protection Agency (EPA): [Link]
-
The American Chemical Society (ACS): [Link]
These organizations provide comprehensive guidelines and standards for chemical safety to protect researchers, the public, and the environment.
Application Notes and Protocols for 3-chloro-N,N-diethylbenzamide: A Guide to Proper Storage and Handling
Introduction
3-chloro-N,N-diethylbenzamide is a substituted aromatic amide with potential applications in pharmaceutical and agrochemical research. As with any laboratory chemical, understanding its properties and adhering to strict storage and handling protocols is paramount to ensure the integrity of experimental results, the longevity of the compound, and, most importantly, the safety of laboratory personnel. This guide provides a comprehensive overview of the best practices for the storage and handling of 3-chloro-N,N-diethylbenzamide, grounded in an understanding of its chemical nature.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 15952-65-5 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Appearance | Not explicitly stated, but likely a solid at room temperature based on related compounds. | Inferred from related compounds. |
| Solubility | Not explicitly stated, but likely soluble in organic solvents. | Inferred from structure. |
Hazard Identification and Safety Precautions
3-chloro-N,N-diethylbenzamide is classified as a hazardous substance. The primary hazards associated with this compound and its analogs are outlined below.
| Hazard | Classification | Precautionary Statement | Source |
| Acute Oral Toxicity | Harmful if swallowed | P301 + P317: IF SWALLOWED: Get medical help. | [2] |
| Acute Dermal Toxicity | Harmful in contact with skin | P302 + P352: IF ON SKIN: Wash with plenty of water. | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | P332 + P317: If skin irritation occurs: Get medical help. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation | P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] |
Personal Protective Equipment (PPE)
Given the hazardous nature of 3-chloro-N,N-diethylbenzamide, the following PPE is mandatory when handling the compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If the potential for aerosolization exists, a respirator may be necessary.
Proper Storage Procedures
The stability of 3-chloro-N,N-diethylbenzamide is critical for the reproducibility of experimental results. Improper storage can lead to degradation, introducing impurities that can confound data. The following protocols are designed to maintain the integrity of the compound.
Core Storage Principles
The fundamental principle for storing 3-chloro-N,N-diethylbenzamide, like many chlorinated aromatic compounds, is to keep it in a cool, dry, and dark place .[3]
-
Temperature: Store in a refrigerator at 2-8°C for long-term storage. For short-term storage, a cool, controlled room temperature (20-25°C) is acceptable. Avoid temperature extremes, as elevated temperatures can accelerate degradation.[4]
-
Moisture: The compound should be stored in a desiccator or a controlled low-humidity environment. Amides are susceptible to hydrolysis, especially in the presence of strong acids or bases, which can be exacerbated by moisture.
-
Light: Protect from light by storing in an amber vial or a light-blocking container. Aromatic compounds can be photosensitive and undergo degradation upon exposure to UV light.[2]
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. This minimizes the risk of oxidation.
Chemical Incompatibilities
To prevent hazardous reactions and degradation, 3-chloro-N,N-diethylbenzamide should be stored away from:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[5]
-
Strong Acids and Bases: Can catalyze the hydrolysis of the amide bond.
-
Heat and Sources of Ignition: While not highly flammable, thermal decomposition can release toxic fumes.[5]
Detailed Handling Protocols
Adherence to meticulous handling procedures is essential to prevent contamination and ensure user safety.
Protocol for Weighing and Preparing Solutions
-
Preparation: Before handling, ensure the work area (preferably a fume hood) is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, vials, and solvents.
-
Equilibration: If the compound is stored in a refrigerator, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Tare a clean, dry weigh boat on an analytical balance. Carefully transfer the desired amount of 3-chloro-N,N-diethylbenzamide to the weigh boat using a clean spatula.
-
Dissolution: Transfer the weighed compound to an appropriate volumetric flask or vial. Add the desired solvent and mix until fully dissolved. If sonication is used, do so in a controlled manner to avoid excessive heating.
-
Storage of Solutions: If not for immediate use, store solutions in tightly sealed, light-protected containers at an appropriate temperature. For aqueous solutions, consider sterile filtering to prevent microbial growth.
Protocol for Handling Spills
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained to handle them, contact your institution's environmental health and safety department.
-
Don PPE: Before cleaning, don the appropriate PPE, including a respirator if the compound is volatile or aerosolized.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully sweep or scoop up the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[5]
Disposal Procedures
All waste containing 3-chloro-N,N-diethylbenzamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5]
-
Segregation: Keep waste containing this compound separate from other waste streams.
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[3]
Conclusion
The proper storage and handling of 3-chloro-N,N-diethylbenzamide are not merely procedural formalities; they are integral components of sound scientific practice. By understanding the chemical's properties and potential hazards, and by adhering to the detailed protocols outlined in this guide, researchers can ensure the safety of their laboratory environment, the integrity of their experiments, and the reliability of their scientific contributions.
References
-
PubChem. (n.d.). 3-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-N,N-diethylbenzamide
Welcome to the technical support center for the synthesis of 3-chloro-N,N-diethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Our goal is to provide in-depth, field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
The synthesis of 3-chloro-N,N-diethylbenzamide, a key intermediate in various chemical industries, can be approached through several pathways. The most common methods involve the reaction of an activated 3-chlorobenzoic acid derivative with diethylamine. While conceptually straightforward, these reactions are often plagued by issues such as low yields, side-product formation, and purification difficulties. This guide provides a structured, question-and-answer-based approach to troubleshoot these specific problems, grounded in established chemical principles and supported by authoritative references.
Core Synthesis Workflows
The two primary routes for synthesizing 3-chloro-N,N-diethylbenzamide begin with either 3-chlorobenzoic acid or its more reactive acyl chloride derivative. Understanding the logic of each pathway is crucial for effective troubleshooting.
Caption: High-level overview of the two primary synthetic routes to 3-chloro-N,N-diethylbenzamide.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Low or No Yield
Q1: My reaction yield is very low. What are the most common causes when using the 3-chlorobenzoyl chloride route?
A1: The reaction of an acyl chloride with an amine is typically fast and high-yielding. Low yields are almost always due to issues with reagents, stoichiometry, or reaction conditions.
-
Causality: 3-chlorobenzoyl chloride is highly reactive and susceptible to hydrolysis. Any moisture in the solvent, glassware, or diethylamine will consume the acyl chloride, converting it back to the unreactive 3-chlorobenzoic acid. Furthermore, the reaction generates one equivalent of hydrochloric acid (HCl), which protonates the diethylamine, rendering it non-nucleophilic. If this HCl is not neutralized, the reaction will stop after 50% conversion at best.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100°C) before use. Use anhydrous solvents. Ensure your diethylamine is dry.
-
Use a Stoichiometric Base: Add at least one equivalent of a non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, to the reaction mixture. This base acts as an HCl scavenger, preventing the protonation of your diethylamine nucleophile. The base should be added to the diethylamine solution before the dropwise addition of the acyl chloride.
-
Verify Stoichiometry: A common procedure uses 1.0 equivalent of the acyl chloride, 1.1-1.2 equivalents of diethylamine, and 1.1-1.2 equivalents of the scavenger base (e.g., TEA).
-
Control Temperature: The reaction is highly exothermic. The initial mixing should be done at a low temperature (0°C in an ice bath) by adding the acyl chloride dropwise to the stirred solution of diethylamine and base. Uncontrolled temperature can lead to side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature.
-
Q2: I'm attempting the direct amidation of 3-chlorobenzoic acid, but the reaction is not proceeding. What should I check?
A2: Direct amidation is challenging because carboxylic acids and amines readily form a stable, unreactive ammonium carboxylate salt. Overcoming this requires either forcing conditions (high heat) or, more effectively, the use of a coupling agent or catalyst to activate the carboxylic acid.
-
Causality: The acidic proton of the carboxylic acid is readily transferred to the basic amine, forming a salt. This acid-base reaction is much faster than the nucleophilic attack of the amine on the carbonyl carbon. To form the amide bond, the hydroxyl group of the carboxylic acid must be converted into a better leaving group.
-
Troubleshooting Steps:
-
Incorporate a Coupling Agent: Standard peptide coupling reagents are effective here.
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid. It is highly recommended to use them in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve yields and reduce side reactions.
-
Other Reagents: Phosphonium-based reagents (e.g., PyBOP) or other modern coupling agents can also be used.
-
-
Consider Catalytic Methods: For a greener approach, various catalysts can facilitate the reaction. Copper-based catalysts have shown excellent performance in oxidative couplings to form amides. Boronic acid catalysts have also been reported for direct amidation.
-
Water Removal: In thermally-driven reactions without coupling agents, the removal of water is essential to drive the equilibrium towards the product. This is often achieved by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus. However, this often requires high temperatures (>140 °C).
-
Impure Product & Side Reactions
Q3: My final product is contaminated with unreacted starting materials. How can I improve the purification process?
A3: Contamination with starting materials is a common issue that can usually be resolved with a standard liquid-liquid extraction workup before final purification.
-
Causality: The crude product mixture contains the neutral amide product, unreacted 3-chlorobenzoic acid (if hydrolysis occurred), unreacted diethylamine, and the hydrochloride salt of the scavenger base (e.g., triethylammonium chloride). Their different acid-base properties allow for easy separation.
-
Purification Protocol (Workup):
-
After the reaction is complete, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate any remaining diethylamine and triethylamine, pulling them into the aqueous layer as their water-soluble hydrochloride salts.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃). This will deprotonate any unreacted 3-chlorobenzoic acid, pulling it into the aqueous layer as its water-soluble sodium salt.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can then be further purified by flash column chromatography or vacuum distillation if necessary.
-
Q4: I'm observing significant side-product formation. What are the likely side reactions and how can I minimize them?
A4: Side reactions can arise from impurities, incorrect stoichiometry, or reactive intermediates.
-
Potential Side Reactions & Solutions:
-
Anhydride Formation: The activated carboxylic acid intermediate can sometimes react with another molecule of 3-chlorobenzoic acid to form 3-chlorobenzoic anhydride. This is more common in direct amidation protocols when the amine is not sufficiently nucleophilic or is sterically hindered.
-
Solution: Ensure slow addition of the coupling agent to a mixture of the acid and amine. Do not pre-activate the acid for a long period before adding the amine.
-
-
Reaction with Solvent: Some solvents can compete with the desired reaction. For example, using DMF as a solvent with acyl chlorides can lead to the formation of a Vilsmeier reagent, which can complicate the reaction.
-
Solution: Use inert, non-nucleophilic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.
-
-
Reaction with Base: While uncommon, some scavenger bases can be problematic. Pyridine can act as a nucleophilic catalyst, which is often beneficial, but in some cases can lead to other pathways.
-
Solution: Stick to standard, non-nucleophilic hindered bases like triethylamine or diisopropylethylamine (DIPEA).
-
-
Experimental Protocols & Data
Protocol 1: Synthesis from 3-Chlorobenzoyl Chloride
This is a robust, high-yield protocol suitable for most lab scales.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add diethylamine (1.1 eq) and triethylamine (1.2 eq).
-
Dissolution: Dissolve the amines in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition: Add a solution of 3-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution dropwise via an addition funnel over 30 minutes. Maintain the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup & Purification: Follow the aqueous workup procedure described in Q3. Purify by flash chromatography if necessary.
| Parameter | Recommended Value | Rationale |
| Temperature | 0°C for addition, then RT | Controls exothermicity, prevents side reactions. |
| Solvent | Dichloromethane (DCM), THF | Inert and aprotic; keeps reagents dissolved. |
| Base | Triethylamine (TEA) | Effective HCl scavenger, non-nucleophilic. |
| Stoichiometry | 1.1-1.2 eq. Amine & Base | Ensures complete reaction of the limiting acyl chloride. |
Table 1: Recommended Reaction Conditions for the Acyl Chloride Route.
Reaction Mechanism & Troubleshooting Logic
Understanding the underlying mechanism and having a logical troubleshooting workflow are key to success.
Caption: Mechanism of amide formation from an acyl chloride.
Caption: A logical workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for synthesizing 3-chloro-N,N-diethylbenzamide on a lab scale? A: For reliability and high yield on a laboratory scale, the two-step process involving the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride with a chlorinating agent (like thionyl chloride or oxalyl chloride), followed by the reaction with diethylamine, is generally the most robust and predictable method.
Q: Are there any "green" or more environmentally friendly approaches to this synthesis? A: Yes. Direct catalytic amidation is considered a greener alternative. These methods avoid the use of stoichiometric coupling reagents (which generate significant waste) and hazardous chlorinating agents like thionyl chloride, which produces acidic gas byproducts (SO₂ and HCl). Research into catalysis for this transformation, using metals like copper or boron-based compounds, is an active field.
Q: What are the key safety precautions to take during this synthesis? A:
-
Thionyl Chloride/Acyl Chlorides: These are highly corrosive, moisture-sensitive, and lachrymatory (tear-inducing). They react with water to release corrosive HCl gas. Always handle them in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Diethylamine: This is a volatile, flammable, and corrosive liquid. It should also be handled in a fume hood.
-
Bases: Triethylamine and pyridine have strong, unpleasant odors and are flammable.
-
Exothermic Reaction: The reaction between the acyl chloride and amine is highly exothermic. Always cool the reaction vessel in an ice bath and add the acyl chloride slowly to maintain control.
References
- ResearchGate. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride.
-
Molecules. (2021). N,N-Diethyl-3-methylbenzamide. MDPI. [Link]
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PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Institutes of Health. [Link]
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Technical Support Center: Stability of 3-chloro-N,N-diethylbenzamide in Solution
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-chloro-N,N-diethylbenzamide. This guide is designed to provide in-depth technical assistance and troubleshooting advice to prevent its degradation in solution. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity of your experimental outcomes.
Introduction: Understanding the Stability Profile of 3-chloro-N,N-diethylbenzamide
3-chloro-N,N-diethylbenzamide is a disubstituted aromatic amide. Its stability in solution is primarily influenced by the amide linkage and the chloro-substituted benzene ring. The amide bond is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. The presence of the chloro- a substituent on the aromatic ring may also influence the molecule's susceptibility to photodegradation. Therefore, a comprehensive understanding of these potential degradation pathways is crucial for maintaining the integrity of 3-chloro-N,N-diethylbenzamide in solution during your research and development activities.
Troubleshooting Guide: Addressing Common Degradation Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I am observing a decrease in the concentration of 3-chloro-N,N-diethylbenzamide in my aqueous solution over time. What are the likely causes?
Answer: A time-dependent loss of 3-chloro-N,N-diethylbenzamide in an aqueous solution is most likely due to hydrolysis of the amide bond. Amide hydrolysis can be accelerated by both acidic and basic pH.[1][2] The primary degradation products would be 3-chlorobenzoic acid and diethylamine. To confirm this, you should analyze your solution for the presence of these potential degradants.
Question 2: My solution of 3-chloro-N,N-diethylbenzamide has turned slightly yellow after being left on the lab bench. What could be the reason?
Answer: The development of a yellow color upon exposure to light suggests potential photodegradation. Aromatic compounds, especially those with halogen substituents, can be susceptible to degradation upon exposure to UV or even ambient light.[3][4] To mitigate this, it is recommended to work with 3-chloro-N,N-diethylbenzamide in amber vials or under light-protected conditions.
Question 3: I am using a buffered solution at neutral pH, but I still see some degradation. Why is this happening?
Answer: While the rate of hydrolysis is generally at its minimum around neutral pH, it is not completely arrested. Temperature can also play a significant role. If your experiments are conducted at elevated temperatures, this can accelerate the degradation process even at neutral pH. Furthermore, some buffer components can participate in the degradation, so it is crucial to select an appropriate buffer system.
Question 4: I suspect my stock solution of 3-chloro-N,N-diethylbenzamide in an organic solvent is degrading. Is this possible?
Answer: While less common than in aqueous solutions, degradation in organic solvents can occur, particularly if the solvent contains impurities such as water, peroxides, or acidic/basic residues. For instance, the presence of water can lead to slow hydrolysis. Some solvents can also degrade over time to produce reactive species that can interact with your compound. It is crucial to use high-purity, anhydrous solvents and to store stock solutions appropriately, protected from light and at a low temperature.
Experimental Protocols: Investigating and Preventing Degradation
To proactively address stability issues, we recommend performing a forced degradation study. This will help you identify the degradation products and develop a stability-indicating analytical method.
Forced Degradation Study Protocol
A forced degradation study is essential to understand the chemical behavior of a molecule and to develop stability-indicating analytical methods.[5] The goal is to achieve 5-20% degradation of the drug substance.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-chloro-N,N-diethylbenzamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[5]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and sample at various time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and sample at various time points.
-
Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C) and sample at various time points.
-
Photodegradation: Expose the solution in a quartz cuvette to a light source as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][4] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A well-developed HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective for separating compounds with varying polarities.
-
Detection: UV detection at a wavelength where 3-chloro-N,N-diethylbenzamide and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.[7][8]
Data Presentation
| Stress Condition | Reagent/Parameter | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 3-chlorobenzoic acid, Diethylamine |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 3-chlorobenzoic acid, Diethylamine |
| Oxidation | 3% H₂O₂, RT | N-oxide derivatives, hydroxylated aromatic ring |
| Thermal | 80°C (dry heat) | Potential for dehalogenation or other thermal rearrangements |
| Photolysis | ICH Q1B light source | Dehalogenated products, phenolic derivatives |
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of 3-chloro-N,N-diethylbenzamide based on common chemical reactions of related compounds.
Caption: Potential degradation pathways of 3-chloro-N,N-diethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for storing an aqueous solution of 3-chloro-N,N-diethylbenzamide? A1: Based on the general principles of amide stability, a slightly acidic to neutral pH (around 4-6) is often optimal to minimize hydrolysis. However, the exact optimal pH should be determined experimentally through a pH-rate profile study.
Q2: How can I identify the degradation products? A2: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying degradation products by providing molecular weight information.[9] For definitive structural elucidation, the degradation products can be isolated using preparative HPLC and then analyzed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[10]
Q3: What are the key parameters to monitor during a stability study? A3: The key parameters to monitor are the assay of 3-chloro-N,N-diethylbenzamide, the appearance of any degradation products, and any changes in the physical appearance of the solution (e.g., color, clarity, pH).
Q4: Are there any specific safety precautions I should take when handling 3-chloro-N,N-diethylbenzamide and its degradation products? A4: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The safety data sheet (SDS) for 3-chloro-N,N-diethylbenzamide and any known degradation products should be consulted for specific handling and disposal information.
Q5: My HPLC chromatogram shows peak tailing for 3-chloro-N,N-diethylbenzamide. What could be the cause? A5: Peak tailing for amide compounds can be caused by several factors, including secondary interactions with residual silanols on the HPLC column packing material, column contamination, or an inappropriate mobile phase pH.[11] Using a high-purity, end-capped column and ensuring the mobile phase pH is appropriate for the analyte's pKa can help mitigate this issue.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Mobile phase optimization for the separation of some herbicide samples using HPLC. SpringerLink. [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
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Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Rondaxe. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
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Effects of mobile phase composition on the reversed-phase separation of dipeptides and tripeptides with cyclodextrin-bonded-phase columns. PubMed. [Link]
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Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. DTIC. [Link]
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Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. [Link]
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Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Thermal degradation and ageing of segmented polyamides. ResearchGate. [Link]
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Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]
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LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PubMed Central (PMC). [Link]
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Photostability testing theory and practice. Q1 Scientific. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central (PMC). [Link]
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Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
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HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
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N,N-Diethylbenzamide. PubChem. [Link]
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Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. ACS Publications. [Link]
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Sample Preparation. University College London. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Meet the expert: The Importance of Photostability Testing. Sampled. [Link]
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Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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Forced Degradation Studies Guide. Scribd. [Link]
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Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Cambrex. [Link]
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Modern trends and best practices in mobile-phase selection in reversed-phase chromatography. ResearchGate. [Link]
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Validation & Comparative
A Comparative Toxicological Assessment of 3-Chloro-N,N-diethylbenzamide and Other Commercially Available Insect Repellents
This guide provides a comprehensive toxicological comparison between 3-chloro-N,N-diethylbenzamide and other widely used insect repellents: DEET (N,N-diethyl-m-toluamide), Picaridin, and IR3535®. The objective is to offer researchers, scientists, and drug development professionals a critical evaluation of the available safety data, enabling informed decisions in the development and selection of repellent active ingredients. This analysis is grounded in established toxicological endpoints and standardized testing methodologies.
Introduction: The Imperative for Safer Insect Repellents
The escalating prevalence of vector-borne diseases necessitates the development of effective and safe insect repellents. While efficacy against a broad range of arthropods is a primary consideration, a thorough understanding of the toxicological profile is paramount for regulatory approval and consumer safety. This guide delves into the acute toxicity, dermal and eye irritation potential of 3-chloro-N,N-diethylbenzamide, benchmarking it against the established profiles of DEET, Picaridin, and IR3535®.
Toxicological Profiles of Key Insect Repellents
A comprehensive assessment of a chemical's safety profile involves evaluating its potential to cause harm through various routes of exposure. The following sections detail the known toxicological data for each repellent across key endpoints.
3-Chloro-N,N-diethylbenzamide (and its analog N,N-diethylbenzamide)
As a derivative of N,N-diethylbenzamide, the toxicological properties of 3-chloro-N,N-diethylbenzamide are anticipated to be influenced by the addition of a chlorine atom to the benzene ring. In the absence of direct data, the profile of the parent compound, N,N-diethylbenzamide, provides a foundational reference.
-
Acute Oral Toxicity : N,N-diethylbenzamide exhibits moderate acute oral toxicity, with a reported LD50 in rats of 2000 mg/kg.[1]
-
Acute Dermal Toxicity : The acute dermal toxicity is also considered moderate, with a reported LD50 in mice of 1700 mg/kg.
-
Acute Inhalation Toxicity : Inhalation toxicity appears to be low, with a 4-hour LC50 in mice greater than 2500 mg/m³.[2]
-
Skin and Eye Irritation : N,N-diethylbenzamide is classified as a skin irritant and can cause serious eye irritation.[3][4] It may also cause respiratory irritation.[4] The introduction of a chlorine atom could potentially modify these irritant properties.
DEET (N,N-diethyl-m-toluamide)
DEET is the most widely used insect repellent and has an extensive toxicological database.
-
Acute Oral Toxicity : DEET has a similar acute oral toxicity profile to N,N-diethylbenzamide, with an LD50 in rats of approximately 2000 mg/kg.[5]
-
Acute Dermal Toxicity : Dermal toxicity is low.
-
Acute Inhalation Toxicity : The 4-hour LC50 in mice is reported as 1369 mg/m³.[2]
-
Skin and Eye Irritation : DEET can cause eye irritation and may irritate the skin in sensitive individuals.[5] Prolonged or excessive use has been associated with rare cases of neurological effects.[5][6]
Picaridin (Icaridin)
Picaridin is a synthetic repellent with a favorable safety profile.
-
Acute Oral Toxicity : Picaridin has low acute oral toxicity, with a reported LD50 in rats ranging from 2236 mg/kg to 4743 mg/kg.
-
Acute Dermal and Inhalation Toxicity : It exhibits low toxicity via dermal and inhalation routes.
-
Skin and Eye Irritation : Picaridin is not considered a skin irritant but can cause eye irritation.
IR3535® (Ethyl butylacetylaminopropionate)
IR3535® is a biopesticide with a very low toxicity profile.
-
Acute Oral Toxicity : It is practically non-toxic when ingested, with an oral LD50 in rats of >5000 mg/kg.
-
Acute Dermal Toxicity : Dermal toxicity is also very low, with an LD50 in rats of 10000 mg/kg.
-
Acute Inhalation Toxicity : Inhalation toxicity is low, with an LC50 in rats greater than 5.1 mg/L.
-
Skin and Eye Irritation : IR3535® is not a skin irritant but can cause eye irritation.
Comparative Toxicity Analysis
To facilitate a direct comparison, the following table summarizes the key acute toxicity data for the selected repellents.
| Repellent | Acute Oral LD50 (rat, mg/kg) | Acute Dermal LD50 (species, mg/kg) | Acute Inhalation LC50 (species, 4-hr, mg/m³) | Skin Irritation | Eye Irritation |
| 3-Chloro-N,N-diethylbenzamide * | Data not available | Data not available | Data not available | Presumed Irritant | Presumed Irritant |
| N,N-diethylbenzamide | 2000[1] | 1700 (mouse) | >2500 (mouse)[2] | Irritant[3][4] | Serious Irritant[3][4] |
| DEET | ~2000[5] | >2000 (rat) | 1369 (mouse)[2] | Mild Irritant[5] | Irritant[5] |
| Picaridin | 2236 - 4743 | >2000 (rat) | >5000 (rat) | Non-irritant | Irritant |
| IR3535® | >5000 | 10000 (rat) | >5100 | Non-irritant | Irritant |
*Data for N,N-diethylbenzamide is presented as a surrogate.
From this comparison, it is evident that Picaridin and IR3535® exhibit a lower acute toxicity profile compared to DEET and N,N-diethylbenzamide. The lack of specific data for 3-chloro-N,N-diethylbenzamide is a significant data gap that warrants further investigation to definitively place it within this toxicological spectrum.
Methodologies for Toxicological Assessment
The toxicological data presented in this guide are derived from standardized studies, predominantly following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure data quality, reproducibility, and international acceptance.
Acute Oral Toxicity Testing (OECD 423: Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).
Experimental Workflow:
Caption: OECD 423 Acute Toxic Class Method Workflow.
Protocol:
-
Dose Selection: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Dosing: A group of three animals (typically rats) of a single sex is dosed with the test substance.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: Depending on the outcome in the first group, the test is either stopped, or a further group of three animals is dosed at a lower or higher fixed dose level.
-
Classification: The substance is classified based on the dose level at which mortality is observed.
Acute Dermal and Eye Irritation Testing
These studies assess the potential of a substance to cause local irritation upon contact with the skin or eyes.
Experimental Workflow for Dermal Irritation (OECD 404):
Caption: OECD 404 Acute Dermal Irritation/Corrosion Workflow.
Protocol (Dermal - OECD 404):
-
A small area of skin on a test animal (typically a rabbit) is shaved.
-
The test substance is applied to the prepared skin and covered with a gauze patch.
-
After a 4-hour exposure period, the patch is removed, and the skin is cleaned.
-
The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours).
-
The reactions are scored, and the substance is classified based on the severity and reversibility of the observed effects.
Protocol (Eye - OECD 405):
-
The test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit).
-
The eye is observed for signs of irritation to the cornea, iris, and conjunctiva at specified intervals (1, 24, 48, and 72 hours).
-
The reactions are scored, and the substance is classified based on the severity and reversibility of the observed effects.
Discussion: Structure-Toxicity Relationship
The introduction of a chlorine atom to the benzamide structure can influence its toxicological profile. The position of the chlorine atom on the benzene ring (ortho, meta, or para) can affect the molecule's electronic properties, lipophilicity, and metabolic fate, all of which can impact its toxicity. Generally, halogenation can increase the lipophilicity of a compound, potentially leading to enhanced absorption and distribution in the body. It can also alter the metabolic pathways, which may lead to the formation of more or less toxic metabolites. Without specific data for 3-chloro-N,N-diethylbenzamide, it is difficult to predict its exact toxicity relative to the non-chlorinated parent compound. However, based on the known irritant properties of N,N-diethylbenzamide, it is reasonable to presume that the 3-chloro derivative may also exhibit skin and eye irritation.
Conclusion and Future Directions
This comparative guide highlights the toxicological profiles of several key insect repellents. Based on the available data, Picaridin and IR3535® demonstrate a more favorable acute toxicity profile than DEET and the surrogate for 3-chloro-N,N-diethylbenzamide.
The significant data gap for the target compound, 3-chloro-N,N-diethylbenzamide, underscores the need for comprehensive toxicological testing to accurately characterize its safety profile. Future research should prioritize conducting standardized acute oral, dermal, and inhalation toxicity studies, as well as skin and eye irritation assessments, following established OECD guidelines. Such data are essential for a definitive risk assessment and for determining its suitability as a safe and effective insect repellent for human use.
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Sinha, N., et al. (2009). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Inhalation Toxicology, 21(11), 947-953. [Link]
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OECD. (2017). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-chloro-N,N-diethylbenzamide
Introduction: The Imperative of Unambiguous Structural Confirmation
In the fields of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. The synthesis of a target compound, such as 3-chloro-N,N-diethylbenzamide (C₁₁H₁₄ClNO), is merely the first step.[1] Without rigorous structural validation, any biological activity, kinetic data, or further synthetic modification is built on a foundation of uncertainty.
Step 1: The Functional Group Fingerprint – Interrogation by FTIR Spectroscopy
Our first analytical pass serves as a rapid, high-level confirmation that the key functional groups required for our target molecule have been assembled. FTIR spectroscopy is the ideal tool for this purpose, providing a qualitative "fingerprint" of the covalent bonds within the molecule.[7][8] For a tertiary amide like 3-chloro-N,N-diethylbenzamide, we are looking for the presence of the critical carbonyl group and the absence of starting material functionalities (e.g., an O-H stretch from a carboxylic acid or an N-H stretch from a primary/secondary amine).
Core Principle: Why FTIR First?
FTIR provides immediate, crucial evidence of the reaction's success or failure. The appearance of a strong carbonyl (C=O) absorption in the characteristic amide region is a primary indicator. Conversely, the absence of this peak, or the presence of strong, broad O-H or sharp N-H stretches, would instantly signal that the desired transformation has not occurred, saving valuable time and resources on more complex analyses.
Experimental Protocol: Thin Solid Film FTIR
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified, solid 3-chloro-N,N-diethylbenzamide in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Film Deposition: Carefully deposit one or two drops of this solution onto the surface of a clean, dry NaCl or KBr salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.[9]
-
Data Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000–500 cm⁻¹.[7] A background scan of the clean, empty instrument should be run first.
Anticipated FTIR Data & Interpretation
The resulting spectrum should be cross-referenced with established correlation tables. The key is not just the presence of peaks, but their specific wavenumbers and intensities, which are indicative of their chemical environment.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Significance |
| 3100–3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| 2975–2850 | Medium-Strong | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the two ethyl groups. |
| ~1645 | Strong | Amide C=O Stretch (Amide I Band) | This is the most diagnostic peak. Its position below 1700 cm⁻¹ is characteristic of a carbonyl group conjugated with an aromatic ring and a nitrogen atom, confirming the amide functionality.[10][11][12] |
| 1600–1450 | Medium (multiple bands) | Aromatic C=C Bending | Further confirms the presence of the benzene ring. |
| ~1290 | Medium-Strong | Aromatic C-N Stretch | Indicates the bond between the aromatic ring and the amide nitrogen.[13] |
| ~780 | Strong | C-Cl Stretch | Confirms the presence of the chlorine substituent on the aromatic ring. |
Step 2: Building the Atomic Skeleton – ¹H and ¹³C NMR Spectroscopy
With the functional groups confirmed, we proceed to map the precise carbon-hydrogen framework. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule.[4] We will acquire both ¹H and ¹³C NMR spectra to build a complete picture.
Core Principle: Why NMR is Definitive
NMR provides unparalleled structural detail by probing the unique electronic environment of each hydrogen and carbon atom. It tells us:
-
How many types of protons/carbons are present (number of signals).
-
The electronic environment of each nucleus (chemical shift).
-
How many protons are of each type (integration in ¹H NMR).
-
Which atoms are adjacent to one another (spin-spin splitting in ¹H NMR).
For 3-chloro-N,N-diethylbenzamide, we have specific hypotheses to test: the substitution pattern of the aromatic ring, and the conformation of the diethylamino group.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-75 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[14][15][16]
-
Internal Standard: Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Data Acquisition: Place the tube in the NMR spectrometer. The magnetic field must be "shimmed" to ensure homogeneity. Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.
Anticipated ¹H NMR Data & Interpretation
A key feature to anticipate in N,N-diethyl amides is the potential for magnetic non-equivalence of the ethyl groups. Due to the partial double-bond character of the C-N bond, rotation can be restricted at room temperature, placing one ethyl group syn and the other anti to the carbonyl oxygen, resulting in separate signals for each.[17][18][19]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Significance |
| ~7.2-7.4 | Multiplet (m) | 4H | Aromatic Protons (H-2, H-4, H-5, H-6) | The complex multiplet in this region is characteristic of a meta-disubstituted benzene ring where protons are coupled to their neighbors.[20][21][22] |
| ~3.5 & ~3.2 | Broad Quartets (br q) | 4H (total) | N-CH₂ -CH₃ | The presence of two broad signals for the methylene protons is strong evidence for restricted rotation around the amide C-N bond, a hallmark of this structure. Each quartet is due to coupling with the adjacent methyl group protons. |
| ~1.2 & ~1.1 | Broad Triplets (br t) | 6H (total) | N-CH₂-CH₃ | Two broad signals for the methyl protons further support restricted rotation. Each triplet is due to coupling with the adjacent methylene group protons. |
Anticipated ¹³C NMR Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For our target, we expect to see 8 distinct signals due to molecular symmetry (the two -CH₂- groups are non-equivalent, as are the two -CH₃ groups).
| Chemical Shift (δ, ppm) | Assignment | Rationale & Significance |
| ~170 | C =O (Amide Carbonyl) | The chemical shift is characteristic of an amide carbonyl carbon, distinguishing it from ketones or esters.[23][24] |
| ~137 | Ar-C 1 (Carbonyl-bearing) | Quaternary carbon, often of lower intensity. Its chemical shift is influenced by the attached carbonyl group. |
| ~134 | Ar-C 3 (Cl-bearing) | Quaternary carbon, its downfield shift is influenced by the electronegative chlorine atom. |
| ~125-130 | Ar-C H (Aromatic CH) | Four distinct signals are expected for the four protonated aromatic carbons, confirming the meta-substitution pattern.[20][25] |
| ~43 & ~39 | N-CH₂ -CH₃ | Two distinct signals confirm the magnetic non-equivalence of the methylene carbons due to restricted C-N bond rotation. |
| ~14 & ~12 | N-CH₂-CH₃ | Two distinct signals for the terminal methyl carbons, corroborating the evidence from the methylene signals. |
Step 3: The Final Confirmation – Molecular Weight and Fragmentation by MS
The final piece of our validation puzzle is provided by mass spectrometry. This technique confirms the molecular weight of the synthesized compound and provides fragmentation data that acts as a "chemical roadmap," showing how the molecule breaks apart into smaller, identifiable pieces that align with the proposed structure.[26]
Core Principle: Why MS is the Ultimate Arbiter
While NMR and IR confirm the arrangement of atoms, only MS directly measures the mass of the entire molecule (the molecular ion). This provides definitive confirmation of the elemental formula (C₁₁H₁₄ClNO). The fragmentation pattern must be logical and explainable based on the structure determined by NMR; if it cannot, the proposed structure is incorrect.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A small amount of the volatile sample is introduced into the instrument's vacuum chamber, where it is vaporized by heating.[27][28]
-
Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[29]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.
-
Detection: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.
Anticipated Mass Spectrum Data & Interpretation
The molecular formula C₁₁H₁₄ClNO gives an expected monoisotopic mass of approximately 211.08 g/mol .[1] A key feature to look for is the isotopic signature of chlorine: a pair of peaks for any chlorine-containing fragment, with the peak at (M+2) having roughly one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[30]
| m/z Value | Proposed Fragment | Rationale & Significance |
| 211/213 | [C₁₁H₁₄ClNO]⁺• (Molecular Ion) | This pair of peaks confirms the molecular weight and the presence of one chlorine atom. The ~3:1 intensity ratio is a definitive chlorine signature. |
| 139/141 | [Cl-C₆H₄-CO]⁺ (3-chlorobenzoyl cation) | This is a very common and stable fragment for benzamides, formed by cleavage of the amide C-N bond. Its presence is strong evidence for the core benzamide structure.[31] |
| 111/113 | [Cl-C₆H₄]⁺ (3-chlorophenyl cation) | Formed by the loss of carbon monoxide (CO) from the 3-chlorobenzoyl cation. |
| 100 | [N(CH₂CH₃)₂]⁺ (Diethylamino cation) | Although less common as a primary fragment, its presence would support the diethylamide substructure. |
| 72 | [CH₂=N(CH₂CH₃)]⁺ | Resulting from α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). |
Integrated Analysis: A Self-Validating Workflow
No single technique provides the complete picture. True confidence in structural assignment comes from the convergence of all data, as illustrated in the workflow below. The initial IR analysis confirms the key chemical transformation. NMR then provides the detailed atomic map, and MS validates the overall mass and substructures. Each result must be consistent with the others.
Caption: A comprehensive workflow for the synthesis and structural validation of a target compound.
This integrated approach ensures trustworthiness. An anomalous result in one technique (e.g., an incorrect molecular weight in MS) would invalidate the interpretations from the others, forcing a re-evaluation of the sample's purity or the proposed structure.
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For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-chloro-N,N-diethylbenzamide and its structurally related analogs, with a primary focus on their application as insect repellents. Drawing from available peer-reviewed studies, this document synthesizes data on efficacy, safety, and structure-activity relationships to inform future research and development in this field.
Introduction: The Quest for Effective Arthropod Repellents
The prevention of arthropod-borne diseases remains a significant global health challenge. Personal protective measures, including the use of insect repellents, are a cornerstone of disease prevention. N,N-Diethyl-3-methylbenzamide (DEET) has long been the gold standard for topical insect repellents, valued for its broad-spectrum efficacy and long duration of action.[1] However, the search for novel active ingredients with improved properties, such as lower toxicity, better cosmetic feel, and enhanced efficacy against a wider range of vectors, is a continuous effort in the scientific community.
Substituted benzamides, as a chemical class, have demonstrated a wide array of biological activities.[2] This guide focuses on 3-chloro-N,N-diethylbenzamide, a structural analog of the well-studied N,N-diethylbenzamide (DEB), and compares its potential as an insect repellent to established compounds like DEET.
Comparative Efficacy: Insights from N,N-diethylbenzamide Studies
A notable study compared a 15% N,N-diethylbenzamide formulation (TRIG) with a 20% DEET formulation in both laboratory and field settings against various mosquito species.[3] In laboratory tests, the DEET formulation provided complete protection at a lower dose than the N,N-diethylbenzamide formulation against Anopheles gambiae and Aedes aegypti.[3] Specifically, 100% protection against An. gambiae was achieved with 0.75g of the DEET formulation, while the N,N-diethylbenzamide formulation required 1.25g.[3] For Ae. aegypti, the required amounts for complete protection were 0.5g for DEET and 1g for N,N-diethylbenzamide.[3] However, in field studies, both repellents provided over 90% protection against Anopheles arabiensis and Culex quinquefasciatus for approximately 6 hours, with their overall performances deemed comparable.[3]
Another study reported that N,N-diethylbenzamide provided about 6 to 6.5 hours of protection against Aedes aegypti.[4] These findings suggest that the unsubstituted N,N-diethylbenzamide scaffold is a potent insect repellent, with efficacy in a similar range to that of DEET, although potentially requiring a higher concentration for the same level of protection.
Structure-Activity Relationship (SAR): The Role of the Chloro Substituent
The introduction of a halogen substituent, such as chlorine, onto the benzamide ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. Studies on N,N-diethylamides have indicated that ring-substituted benzoic acid derivatives are among the most promising candidates for mosquito repellents.
The position of the substituent on the aromatic ring is crucial. While direct SAR studies for 3-chloro-N,N-diethylbenzamide are lacking, research on other benzamide derivatives suggests that the meta position can be favorable for biological activity. The chloro group at the meta-position is expected to alter the electronic and lipophilic properties of the molecule, which could impact its interaction with insect olfactory receptors.
Proposed Mechanism of Action: Insights from DEET
The precise mechanism of action for most insect repellents, including DEET and its analogs, is still under investigation. Two primary theories have been proposed for DEET's mode of action[5]:
-
"Confusant" Theory: DEET may interfere with the insect's olfactory receptors, scrambling their ability to recognize host cues such as lactic acid and 1-octen-3-ol.
-
"Stimulus" Theory: DEET may act as a direct stimulus, activating specific olfactory receptor neurons that trigger an avoidance response in insects.
Recent research suggests that DEET may target octopaminergic synapses in insects, leading to neuroexcitation and subsequent repellency.[6] It is plausible that 3-chloro-N,N-diethylbenzamide shares a similar mechanism of action, interacting with the insect's olfactory system to disrupt host-seeking behavior.
Experimental Protocols
Protocol 1: Synthesis of N,N-disubstituted Carboxamides
A common method for the synthesis of N,N-disubstituted carboxamides involves the reaction of a carboxylic acid with a carbamoyl chloride.[4]
Materials:
-
Carboxylic acid (e.g., 3-chlorobenzoic acid)
-
N,N-diethylcarbamoyl chloride
-
Reaction vessel (e.g., two-necked round-bottom flask)
-
Condenser
-
Heating mantle
Procedure:
-
Combine equimolar amounts of the carboxylic acid and N,N-diethylcarbamoyl chloride in the reaction vessel.
-
Fit the flask with a condenser.
-
Heat the reaction mixture to a temperature between 110-220°C.
-
Monitor the reaction for the evolution of hydrogen chloride gas, indicating the progress of the reaction.
-
Upon completion, the resulting N,N-disubstituted carboxamide can be purified using standard techniques such as distillation or chromatography.
Note: This method can be energy-intensive and produces corrosive HCl gas. The high temperatures may also lead to discoloration of the final product.[4]
Protocol 2: Mosquito Repellency Bioassay (Arm-in-Cage Method)
This protocol is adapted from a study evaluating the efficacy of insect repellents.[3]
Materials:
-
Test repellent formulations (e.g., 3-chloro-N,N-diethylbenzamide in a suitable solvent)
-
Control substance (e.g., ethanol)
-
Human volunteers
-
Cages containing starved female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae)
-
Aspirator
Procedure:
-
Recruit human volunteers and obtain informed consent.
-
Apply a known amount of the test repellent formulation to a defined area on the volunteer's forearm.
-
Apply the control substance to the other forearm.
-
After a short drying period (e.g., 30 minutes), the volunteer will insert the treated arm into the mosquito cage for a set duration (e.g., 3 minutes).
-
Record the number of mosquito landings and probing attempts.
-
Repeat the exposure at hourly intervals to determine the complete protection time (the time until the first confirmed bite).
-
Collect any landing mosquitoes using an aspirator.
Comparative Data Summary
Table 1: Comparative Repellent Efficacy of N,N-diethylbenzamide and DEET Formulations
| Repellent Formulation | Mosquito Species | Application Amount for 100% Protection (Laboratory) | Field Protection (at recommended dose) |
| 15% N,N-diethylbenzamide (TRIG) | Anopheles gambiae | 1.25 g | >90% for ~6 hrs |
| 20% DEET | Anopheles gambiae | 0.75 g | >90% for ~6 hrs |
| 15% N,N-diethylbenzamide (TRIG) | Aedes aegypti | 1.0 g | Not specified |
| 20% DEET | Aedes aegypti | 0.5 g | Not specified |
Data extracted from a study by Lwande, et al.[3]
Table 2: Comparative Inhalation Toxicity of Benzamide Analogs in Mice
| Compound | Acute LC50 (4-hour exposure) | Effect on Respiratory Frequency |
| N,N-diethylbenzamide (DEB) | >2.5 g/m³ | Irreversible depression at ≥ 277 mg/m³ |
| N,N-diethylphenylacetamide (DEPA) | 1714 mg/m³ | No depression up to 1292 mg/m³ |
| N,N-diethyl-3-methylbenzamide (DEET) | 1369 mg/m³ | No depression up to 950 mg/m³ |
Data from a study by Gupta, et al.
Visualization of Concepts
Caption: Proposed mechanism of action for benzamide-based insect repellents.
Conclusion and Future Directions
The available evidence suggests that N,N-diethylbenzamide is a potent insect repellent with efficacy comparable to DEET, particularly in field conditions. While direct comparative data for 3-chloro-N,N-diethylbenzamide is currently lacking, the known importance of ring substitution in this class of compounds indicates its potential as an effective repellent. The chloro-substituent is likely to modulate the compound's activity, and further research is warranted to quantify its repellent efficacy and duration of protection.
Future research should focus on:
-
Direct Comparative Efficacy Studies: Conducting head-to-head comparisons of 3-chloro-N,N-diethylbenzamide with DEET and other standard repellents against a range of arthropod vectors.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating the impact of different halogen substitutions and their positions on the benzamide ring to optimize repellent activity.
-
Toxicological Profiling: A comprehensive safety evaluation of 3-chloro-N,N-diethylbenzamide, including dermal absorption and potential for irritation, is essential for its development as a commercial product.
-
Formulation Development: Exploring different formulations to enhance the duration of protection and user acceptability of novel benzamide-based repellents.
By systematically addressing these research gaps, the scientific community can further elucidate the potential of 3-chloro-N,N-diethylbenzamide and its analogs as next-generation insect repellents.
References
-
Lwande, K., et al. (2013). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2013, 672346. [Link]
-
Gupta, A., et al. (2012). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Journal of Toxicology and Environmental Health, Part A, 75(16-17), 1035-1045. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 639085, 3-chloro-N,N-diethylbenzamide. [Link]
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Suryanarayana, M. V., et al. (1991). Structure-activity relationship studies with mosquito repellent amides. Journal of Pharmaceutical Sciences, 80(11), 1055-1057. [Link]
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DeGennaro, M., et al. (2013). The molecular basis of DEET repellency in mosquitoes. PLoS Genetics, 9(7), e1003623. [Link]
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Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England journal of medicine, 347(1), 13–18. [Link]
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Ansari, M. A., et al. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Indian Journal of Medical Research, 133(4), 426–430. [Link]
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Swale, D. R., et al. (2014). Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). PloS one, 9(8), e103713. [Link]
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Kalyanasundaram, M., & Mathew, N. (2006). N,N-diethyl phenyl acetamide (DEPA): a safe and effective repellent for personal protection against hematophagous arthropods. Vector Borne and Zoonotic Diseases, 6(1), 36-42. [Link]
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Kumar, S., et al. (1995). Laboratory and field evaluation of three repellents against mosquitoes, fleas and ticks. The Indian journal of medical research, 102, 125–129. [Link]
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Frontiers in Physiology. (2018). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. [Link]
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New Journal of Chemistry. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]
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Qiu, H., et al. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Mosquito Control Association, 14(1), 12-27. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-chloro-N,N-diethylbenzamide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical waste is a critical, non-negotiable aspect of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-chloro-N,N-diethylbenzamide, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.
Hazard Identification and Risk Assessment
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed or in contact with skin.[2]
-
Irritation: Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[1][2]
-
Environmental Hazards: As a chlorinated organic compound, it has the potential for environmental persistence and harm to aquatic life if released into the environment.[3] Regulations for halogenated organic compounds are stringent.
| Hazard Category | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Avoid ingestion. Wash hands thoroughly after handling. |
| Acute Dermal Toxicity | Harmful in contact with skin.[2] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Prevent skin contact through the use of personal protective equipment (PPE). |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | Handle in a well-ventilated area or a chemical fume hood. |
| Environmental Hazard | Potential for long-lasting harmful effects to aquatic life.[3] | Do not discharge to drains or the environment. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-chloro-N,N-diethylbenzamide is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal by a licensed waste management facility.
Step 1: Waste Segregation at the Source
The principle of waste segregation is fundamental to safe laboratory practice.[4] Immediately upon generation, 3-chloro-N,N-diethylbenzamide waste must be segregated from non-hazardous and other incompatible chemical waste streams.
-
Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of heat, gas, or toxic fumes. Segregation simplifies the final disposal process and prevents the cross-contamination of less hazardous waste.
Step 2: Containerization
Select a waste container that is appropriate for halogenated organic waste.
-
Container Specifications:
-
Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle.
-
Integrity: The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof cap.
-
Labeling: The container must be clearly labeled as "Hazardous Waste."
-
-
Procedure:
-
Affix a hazardous waste label to the container before adding any waste.
-
Carefully transfer the 3-chloro-N,N-diethylbenzamide waste into the designated container. Avoid splashing.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for expansion of vapors.
-
Securely cap the container after each addition of waste.
-
Step 3: Comprehensive Labeling
Accurate and detailed labeling is a regulatory requirement and a critical safety measure. The hazardous waste label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-chloro-N,N-diethylbenzamide."
-
The CAS number: 15952-65-5.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date on which the first waste was added to the container.
-
The name and contact information of the generating laboratory or personnel.
Step 4: Temporary Storage in the Laboratory
Designate a specific, safe area within the laboratory for the temporary storage of hazardous waste containers.
-
Storage Conditions:
-
Store in a well-ventilated area, such as a satellite accumulation area within or near the generating laboratory.
-
Keep the container tightly closed except when adding waste.[1]
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
-
Step 5: Disposal through an Approved Waste Management Provider
The final disposal of 3-chloro-N,N-diethylbenzamide must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Procedure:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
Do not attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash. This is a violation of environmental regulations and poses a significant risk.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-chloro-N,N-diethylbenzamide.
Caption: Decision workflow for the disposal of 3-chloro-N,N-diethylbenzamide.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 639085, 3-chloro-N,N-diethylbenzamide." PubChem, [Link].
-
U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA, [Link].
-
Occupational Safety and Health Administration. "Hazardous Waste." OSHA, [Link].
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC, [Link].
-
Ace Waste. "Properly Managing Chemical Waste in Laboratories." Ace Waste, [Link].
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Navigating the Safe Handling of 3-chloro-N,N-diethylbenzamide: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for 3-chloro-N,N-diethylbenzamide is not currently available in public databases, the hazard profile can be inferred from structurally similar compounds like N,N-diethylbenzamide and 4-chloro-N,N-diethylbenzamide. These compounds are known to be harmful if swallowed or in contact with skin, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] The presence of the chloro- group suggests that it should be handled as a halogenated organic compound.
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1][3][4][5] |
| Harmful in contact with skin | Acute toxicity, Dermal (Category 4) | [1][3][4][5] |
| Causes skin irritation | Skin irritation (Category 2) | [1][2][3][5] |
| Causes serious eye irritation/damage | Serious eye damage/eye irritation (Category 1/2) | [1][2][3][4][5] |
| May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3) | [1][2][3][4][5] |
The causality behind these hazards lies in the chemical nature of aromatic amides. The amide functional group can interact with biological macromolecules, and the aromatic ring can undergo metabolic activation, potentially leading to toxicity. The chlorine atom can further influence the compound's reactivity and metabolic pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure. The following recommendations are based on the potential hazards and are designed to provide comprehensive protection.
Essential PPE for Handling 3-chloro-N,N-diethylbenzamide:
-
Hand Protection: Wear chemically resistant gloves.[1][2][3][5][6] Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[7] For prolonged contact or when handling larger quantities, consider thicker, reusable gloves such as neoprene or butyl rubber. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[8] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.[7][8]
-
Body Protection: A standard laboratory coat should be worn and kept buttoned to protect the skin.[7] For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be considered.[8][9]
-
Respiratory Protection: All handling of 3-chloro-N,N-diethylbenzamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any vapors or aerosols.[2][3][5][6] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-rehearsed operational plan is fundamental to preventing accidents and ensuring a safe working environment.
Pre-Handling Checklist:
-
Information Review: Before beginning any work, review this guide and any available safety information for similar compounds.
-
Location of Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
PPE Inspection: Inspect all PPE for any signs of damage before use.
Step-by-Step Handling Protocol:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Containment: Conduct all weighing and transferring of 3-chloro-N,N-diethylbenzamide within a chemical fume hood to contain any potential dust or vapors.
-
Avoid Contamination: Use dedicated spatulas and glassware to avoid cross-contamination.
-
Controlled Dispensing: When dispensing the compound, do so slowly and carefully to minimize the generation of dust or aerosols.
-
Secure Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[2][3][5][6]
-
Post-Handling Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3][5][6]
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use PPE in the appropriate waste stream.
Spill Management: A Rapid and Effective Response
In the event of a spill, a swift and organized response is critical to mitigate the hazard.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of 3-chloro-N,N-diethylbenzamide and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation and Disposal Protocol:
-
Waste Identification: 3-chloro-N,N-diethylbenzamide is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing 3-chloro-N,N-diethylbenzamide in a separate, labeled hazardous waste container for halogenated organic solvents.[11] Do not mix with non-halogenated solvent waste, as this increases disposal costs and complexity.[11]
-
-
Container Management: Keep waste containers securely closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2][5][6] Never dispose of this chemical down the drain.[12]
By adhering to these protocols, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your valuable research can proceed without compromising your well-being or the environment.
References
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PubChem. N,N-Diethylbenzamide | C11H15NO | CID 15542. Retrieved from [Link]
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Water Corporation. Laboratory chemical waste. Retrieved from [Link]
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Storemasta. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
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University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
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PubChem. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696. Retrieved from [Link]
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University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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New Mexico State University. (2015-07-02). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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PubChem. 3-chloro-N-methylbenzamide | C8H8ClNO | CID 4150792. Retrieved from [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
